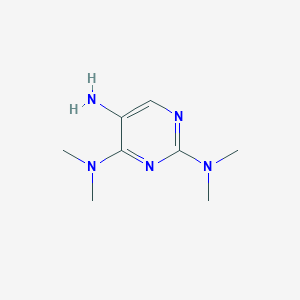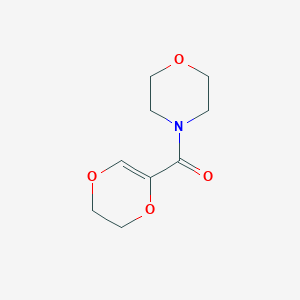
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.2 g/mol . This compound features a morpholine ring attached to a methanone group, which is further connected to a 5,6-dihydro-1,4-dioxin ring. The presence of both morpholine and dioxin rings in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone typically involves the reaction of morpholine with a suitable precursor that contains the 5,6-dihydro-1,4-dioxin moiety. One common method involves the use of 1,4-dioxin-2-carboxylic acid derivatives, which are reacted with morpholine under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the methanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The dioxin moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5,6-Dihydro-1,4-dioxin-2-yl)(4-methyl-1-piperazinyl)methanone: Similar structure but with a piperazine ring instead of morpholine.
(5,6-Dihydro-1,4-dioxin-2-yl)(2-furanyl)methanone: Contains a furan ring instead of morpholine.
N,N-Dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxin-2-yl)aniline: Features an aniline group instead of morpholine.
Uniqueness
(5,6-Dihydro-1,4-dioxin-2-yl)(morpholino)methanone is unique due to the presence of both morpholine and dioxin rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl(morpholin-4-yl)methanone |
InChI |
InChI=1S/C9H13NO4/c11-9(8-7-13-5-6-14-8)10-1-3-12-4-2-10/h7H,1-6H2 |
InChI Key |
WCTCFYPLGCTQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=COCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14886578.png)
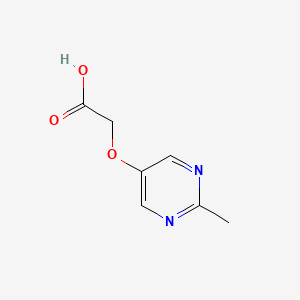
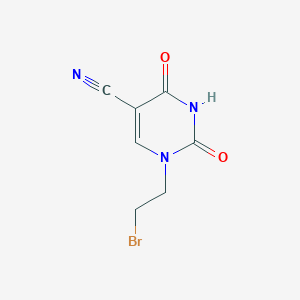
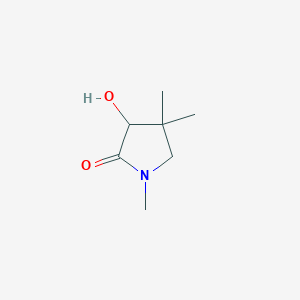
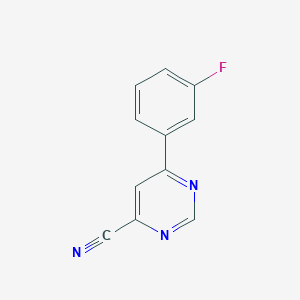
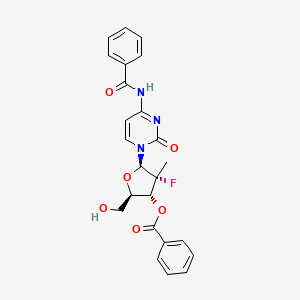
![N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14886611.png)
![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)
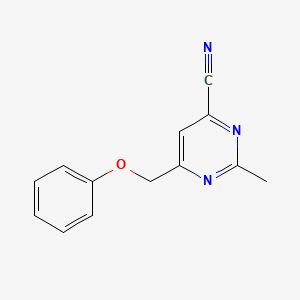
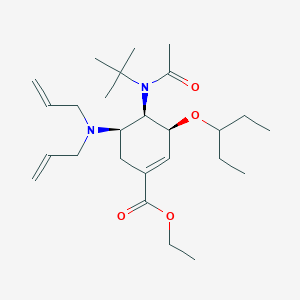
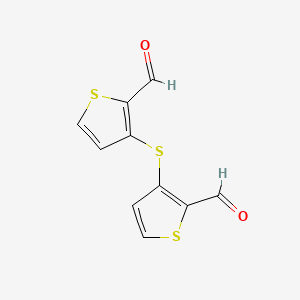
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
